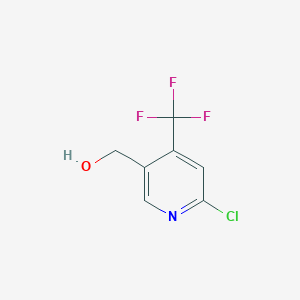
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a methanol group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol typically involves the introduction of the chloro, trifluoromethyl, and methanol groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with chloro and trifluoromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to introduce the methanol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and catalyst usage, to achieve high efficiency and product quality .
化学反应分析
Types of Reactions
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
作用机制
The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or signal transduction modulation .
相似化合物的比较
Similar Compounds
- (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
- (4-(Trifluoromethyl)pyridin-3-yl)methanol
- (6-Methoxypyridin-3-yl)methanol
Uniqueness
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications. Additionally, the methanol group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives with tailored properties .
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
[6-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2 |
InChI 键 |
SOBAQTNFNVUROK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745499.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11745507.png)
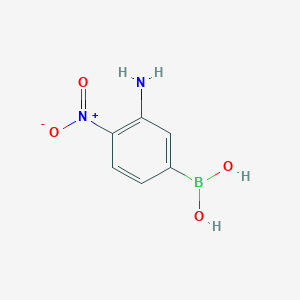
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745520.png)
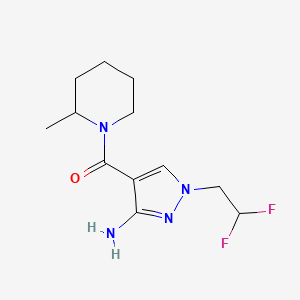

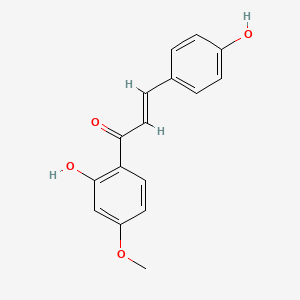
![(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol](/img/structure/B11745552.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11745556.png)
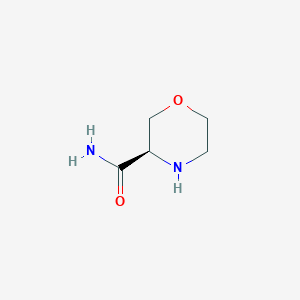
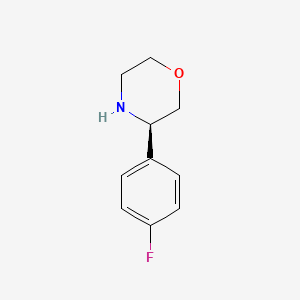

![2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11745577.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11745595.png)
